Clorazepate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

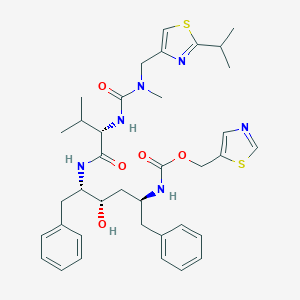

Clorazepate is a benzodiazepine drug that is commonly used as an anxiolytic and sedative medication. It was first synthesized in the 1960s and has been widely used in clinical practice since then. Clorazepate is a prodrug that is metabolized in the liver to form its active metabolite, nordiazepam. The drug is available in various forms, including tablets, capsules, and injections.

作用機序

Clorazepate acts by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This leads to an increase in the inhibitory effects of GABA, which results in the suppression of neuronal activity. Clorazepate's mechanism of action is similar to that of other benzodiazepines, but its active metabolite, nordiazepam, has a longer half-life than other benzodiazepines.

生化学的および生理学的効果

Clorazepate's biochemical and physiological effects include CNS depression, muscle relaxation, and anxiolysis. The drug's effects on the CNS are mediated by its interaction with the GABA receptor. Clorazepate's muscle-relaxant effects are due to its ability to enhance the inhibitory effects of GABA on the spinal cord. The drug's anxiolytic effects are thought to be due to its ability to reduce the activity of the amygdala, which is involved in the regulation of anxiety and fear.

実験室実験の利点と制限

Clorazepate has several advantages for use in lab experiments. It has a well-established mechanism of action and pharmacokinetics, which makes it a useful tool for studying the GABA receptor and its role in CNS function. Clorazepate is also readily available and relatively inexpensive. However, the drug's sedative effects can be a limitation in some experiments, and its use should be carefully considered based on the experimental design and goals.

将来の方向性

There are several future directions for research on clorazepate. One area of interest is the drug's potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of new benzodiazepine drugs with improved pharmacokinetics and fewer side effects. Finally, there is a need for further studies on the long-term effects of clorazepate use, particularly in elderly patients and those with comorbidities.

科学的研究の応用

Clorazepate has been extensively studied for its pharmacological properties and clinical applications. The drug's anxiolytic and sedative effects have been shown to be effective in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Clorazepate has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

特性

CAS番号 |

149128-44-9 |

|---|---|

製品名 |

Clorazepate |

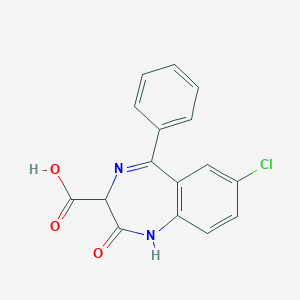

分子式 |

C16H11ClN2O3 |

分子量 |

314.72 g/mol |

IUPAC名 |

7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |

InChIキー |

XDDJGVMJFWAHJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |

Color/Form |

FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |

その他のCAS番号 |

23887-31-2 57109-90-7 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

賞味期限 |

AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |

溶解性 |

Very soluble 2.48e-02 g/L |

同義語 |

4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)